Ethyl 2-methylacetoacetate

Catalog No.
S598096
CAS No.
609-14-3
M.F
C7H12O3
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-methylacetoacetate

CAS Number

609-14-3

Product Name

Ethyl 2-methylacetoacetate

IUPAC Name

ethyl 2-methyl-3-oxobutanoate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C7H12O3/c1-4-10-7(9)5(2)6(3)8/h5H,4H2,1-3H3

InChI Key

FNENWZWNOPCZGK-UHFFFAOYSA-N

SMILES

CCOC(=O)C(C)C(=O)C

Synonyms

2-Methyl-3-oxo-butanoic Acid Ethyl Ester; α-Methyl-acetoacetic Acid Ethyl Ester; 2-Methyl-3-oxobutanoic Acid Ethyl Ester; Ethyl (+/-)-2-Methylacetoacetate; Ethyl 2-Acetylpropanoate; NSC 1102;

Canonical SMILES

CCOC(=O)C(C)C(=O)C

Organic Synthesis Precursor

Ethyl 2-methylacetoacetate serves as a versatile building block for synthesizing complex organic molecules.

  • Coumarin Derivatives: It participates in the Pechmann condensation reaction to form coumarin derivatives, which have important applications in pharmaceuticals and as fragrances [].
  • Multisubstituted Aromatic Compounds: Research has explored its use as a substrate in rhenium-catalyzed reactions leading to the synthesis of multisubstituted aromatic compounds with potential applications in material science and drug discovery [].
  • Other Complex Molecules: Its reactive ketone group allows for further modifications to generate a variety of other complex molecules, including conjugated alkynes and allenes []. Examples include the total synthesis of natural products like chlorotonil A, yangjinhualine A, and saudin.

Potential Biological Activity

While the exact mechanisms are still under investigation, some research suggests potential biological activities for Ethyl 2-methylacetoacetate:

  • Anti-inflammatory Properties: Studies have shown that Ethyl 2-methylacetoacetate exhibits anti-inflammatory activity, although the underlying mechanisms require further exploration [].
  • HIV Research: Limited research suggests potential applications in HIV treatment, but more investigation is needed to understand its efficacy and mechanism of action [].

Ethyl 2-methylacetoacetate is an ester characterized by the formula C₇H₁₂O₃ and a molecular weight of 144.17 g/mol. It is a colorless liquid with an ester-like odor, miscible with alcohol and ether but only slightly miscible with water. The compound has a boiling point of approximately 185°C and a melting point of -45°C . Its structure includes a methyl group at the 2-position of the acetoacetate moiety, which influences its reactivity and applications.

  • Oxidation: This compound can be oxidized to produce corresponding carboxylic acids or ketones under suitable conditions.
  • Reduction: It can be reduced to yield alcohols or other reduced products.
  • Substitution: The ester group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
  • Condensation: It is utilized in the Pechmann condensation to synthesize coumarin derivatives .

These reactions make ethyl 2-methylacetoacetate a valuable intermediate in organic synthesis.

Ethyl 2-methylacetoacetate exhibits notable biological activity, particularly as an allelochemical that inhibits the growth of certain algae. It has been shown to affect various species such as Scenedesmus obliquus, Selenastrum capricornutum, and Chlamydomonas reinhardtii, causing changes in cell size and morphology. The compound's mode of action involves biochemical pathways that lead to significant physiological changes in these organisms. Additionally, its effects can vary based on concentration and exposure duration.

Several methods exist for synthesizing ethyl 2-methylacetoacetate:

  • Methylation of Ethyl Acetoacetate: A common method involves the reaction of ethyl acetoacetate with dimethyl sulfate in the presence of sodium hydroxide as a base. The reaction conditions typically range from 45°C to 60°C .

    Example Reaction:
    text
    Sodium hydroxide + Ethyl acetoacetate + Dimethyl sulfate → Ethyl 2-methylacetoacetate
  • Alternative Synthetic Routes: Other methods may involve different alkylating agents or solvents, adjusting parameters such as temperature and reaction time to optimize yield .

Ethyl 2-methylacetoacetate finds various applications across different fields:

  • Chemical Synthesis: It serves as a precursor in the Japp-Klingemann reaction for preparing hydrazones from beta-keto acids and aryl diazonium salts .
  • Pharmaceuticals: The compound is employed in synthesizing pharmaceuticals and agrochemicals due to its reactivity.
  • Research: Its biological properties make it useful in studies related to algal growth inhibition and ecological impacts .

Interaction studies involving ethyl 2-methylacetoacetate focus on its effects on algal species and other microorganisms. Research indicates that varying concentrations can lead to different inhibitory or stimulatory effects on algal growth. The compound's interactions are influenced by environmental factors such as nutrient availability and light conditions.

Ethyl 2-methylacetoacetate can be compared with several similar compounds, highlighting its unique features:

Compound NameStructureUnique Features
Ethyl AcetoacetateC₅H₈O₃Lacks methyl substitution at the 2-position
Methyl AcetoacetateC₆H₈O₃Contains a methyl group but lacks ethyl substitution
Ethyl 2,2-DimethylacetoacetateC₉H₁₄O₃Has two methyl groups at the 2-position

Ethyl 2-methylacetoacetate's unique structure allows for specific reactivity patterns that distinguish it from these related compounds, particularly in terms of its biological activity and synthetic utility .

XLogP3

0.9

Boiling Point

187.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (66.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

609-14-3

Wikipedia

Ethyl 2-methylacetoacetate

General Manufacturing Information

Butanoic acid, 2-methyl-3-oxo-, ethyl ester: ACTIVE

Dates

Modify: 2023-08-15

Asymmetric reduction of ethyl 2-methyl e-oxobutanoate by fungi

K Iwamoto, T Kuramoto, M Izumi, M Kirihata, T Dohmaru, F Yoshizako
PMID: 10766507   DOI: 10.1271/bbb.64.194

Abstract

Seven fungi, which are found to reduce ethyl 3-oxobutanoate in high yields, were tested for their reducing ability for ethyl 2-methyl 3-oxobutanoate. We obtained some interesting findings. In particular, Penicillium purpurogenum reduced ethyl 2-methyl 3-oxobutanoate to the corresponding alcohols with the diastereomer (anti/syn) ratio of 93/7 with the enantiomeric excess of anti-(2S,3S)- and syn-(2S,3R)- hydroxy esters of 90 and >99 ee%, respectively.


Asymmetric reduction of ethyl 2-methyl 3-oxobutanoate by Chlorella

T Kuramoto, K Iwamoto, M Izumi, M Kirihata, F Yoshizako
PMID: 10227152   DOI: 10.1271/bbb.63.598

Abstract

Chlorella pyrenoidosa Chick reduced ethyl 2-methyl 3-oxobutanoate to the corresponding alcohols with the diastereomer (anti/syn) ratio of 53/47. The enantiomer excesses of anti-(2S, 3S)- and syn-(2S, 3R)-hydroxy esters were 89 and > 99ee% respectively. C. vulgaris and C. regularis afforded predominantly the syn-isomer, contrary to C. pyrenoidosa. The differences in the activity of reducing ethyl 2-methyl 3-oxobutanoate were observed among three strains of Chlorella. Addition of 2% metal salts slightly increased the chemical yield of the hydroxy ester.


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